

# Comparative Bioequivalence and Efficacy of Trelagliptin Succinate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Trelagliptin Succinate |           |
| Cat. No.:            | B560024                | Get Quote |

**Trelagliptin succinate**, a dipeptidyl peptidase-4 (DPP-4) inhibitor, distinguishes itself within the class of oral antidiabetic agents through its once-weekly dosing regimen, a significant advantage for patient adherence.[1] This guide provides a comprehensive comparison of **trelagliptin succinate**'s bioequivalence and performance against other DPP-4 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

## Pharmacokinetic Profile of Trelagliptin Succinate

Trelagliptin's unique pharmacokinetic profile, characterized by a long elimination half-life, is fundamental to its once-weekly administration.[2] The drug binds strongly to the DPP-4 enzyme and has a slow dissociation rate, contributing to sustained enzyme inhibition.[2][3]

A study in healthy adult subjects who received single oral doses of 50 mg and 100 mg of trelagliptin before breakfast yielded the following pharmacokinetic parameters:



| Parameter        | Trelagliptin 50 mg | Trelagliptin 100 mg      |
|------------------|--------------------|--------------------------|
| N                | 8                  | Not Specified            |
| Cmax (ng/mL)     | 268.3              | 1001 ± 242 (at 200mg)    |
| Tmax (h)         | Not Specified      | Median value available   |
| AUC∞ (ng · h/mL) | Not Specified      | 12,288 ± 1945 (at 200mg) |
| t1/2z (h)        | Not Specified      | Not Specified            |
| C168 (ng/mL)     | Not Specified      | Not Specified            |

Note: Data for the 100mg dose is limited in the provided context, with more complete data available for a 200mg dose. Cmax and AUC data for a 200mg dose are provided for reference. [4][5]

## Comparative Efficacy and Bioequivalence with Other DPP-4 Inhibitors

Clinical studies have demonstrated that trelagliptin's efficacy in glycemic control is comparable to that of daily-dosed DPP-4 inhibitors like alogliptin and sitagliptin.

**In Vitro DPP-4 Inhibition** 

| Compound     | IC50 (nmol/L) against recombinant human<br>DPP-4 |
|--------------|--------------------------------------------------|
| Trelagliptin | 1.3 [95% CI: 1.1, 1.5]                           |
| Alogliptin   | 5.3 [95% CI: 5.0, 5.7]                           |
| Sitagliptin  | 16.0 [95% CI: 15.1, 16.9]                        |

Data from an evaluation using recombinant human DPP-4.[4]

## **Clinical Efficacy: Change in HbA1c**



A randomized, double-blind, phase 3 non-inferiority study comparing once-weekly trelagliptin with daily alogliptin in Japanese patients with type 2 diabetes showed that trelagliptin was non-inferior to alogliptin in reducing HbA1c levels over a 24-week period.[6][7]

| Treatment Group                   | Mean Change in HbA1c from Baseline |
|-----------------------------------|------------------------------------|
| Trelagliptin (100 mg once-weekly) | -0.33%                             |
| Alogliptin (25 mg once-daily)     | -0.45%                             |

The least squares mean difference in the change from baseline in HbA1c between the trelagliptin and alogliptin groups was 0.11% (95% CI -0.054 to 0.281), which was within the non-inferiority margin of 0.4%.[6][7]

# Experimental Protocols Bioequivalence Study Design

A typical bioequivalence study for an oral antidiabetic drug like **trelagliptin succinate** follows a standardized protocol to compare its bioavailability with a reference product.

#### Study Design:

- Type: Randomized, open-label, two-period, crossover study.[8][9]
- Subjects: Healthy adult volunteers.
- Procedure: Subjects receive a single dose of the test formulation and the reference formulation in separate periods, with a washout period in between.
- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to measure the drug concentration in plasma.[10]
- Pharmacokinetic Parameters: The primary endpoints are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[10][11]
- Bioequivalence Criteria: To establish bioequivalence, the 90% confidence interval (CI) for the ratio of the geometric least square means of the test product to the reference product for



both AUC and Cmax must fall within the range of 80.00% to 125.00%.[9][10]

# Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of trelagliptin in biological samples is typically performed using a validated LC-MS/MS method.

- Chromatography:
  - Column: Phenomenex C18 column (1.6 μm, 150 × 2.1 mm).[12]
  - Mobile Phase: Isocratic mixture of acetonitrile and 0.3% formic acid (90:10, v/v).[12]
  - Flow Rate: 0.3 mL/min.[12]
  - Injection Volume: 10 μL.[12]
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI) positive mode.[12]
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Trelagliptin: m/z 358.2 → 133.9.[12]
    - Internal Standard (Alogliptin): m/z 340.2 → 116.0.[12]
  - Cone Voltage: 25 V for Trelagliptin, 30 V for Alogliptin.[12]
  - Collision Energy: 60 eV for Trelagliptin, 55 eV for Alogliptin.[12]

# Mandatory Visualizations Signaling Pathway of Trelagliptin Succinate

**Trelagliptin succinate** functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13] By preventing their breakdown, trelagliptin



increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[13] This action helps to regulate blood glucose levels.[13] Furthermore, studies suggest that trelagliptin may improve insulin sensitivity by positively impacting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glucose transporter type 4 (GLUT4) signaling pathway.[2][14]



Click to download full resolution via product page

Caption: Mechanism of action of Trelagliptin via DPP-4 inhibition.

## **Experimental Workflow for a Bioequivalence Study**

The workflow for a typical bioequivalence study involves several key stages, from ethical approval and subject recruitment to pharmacokinetic analysis and statistical comparison.





Click to download full resolution via product page

Caption: Workflow of a typical crossover bioequivalence study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. nbinno.com [nbinno.com]
- 2. Trelagliptin succinate | 1029877-94-8 | Benchchem [benchchem.com]
- 3. Trelagliptin Wikipedia [en.wikipedia.org]
- 4. pmda.go.jp [pmda.go.jp]
- 5. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 6. Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study [medicinesresources.nhs.uk]
- 7. Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 9. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. Bioequivalence Evaluation in Healthy Volunteers: New Generic Formulations of Sitagliptin and Sitagliptin-Metformin Fixed-Dose Combination Compared with the Originator Products PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]
- 14. Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Comparative Bioequivalence and Efficacy of Trelagliptin Succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560024#trelagliptin-succinate-bioequivalence-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com